N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted at the 4-position with a pyridin-2-yl group. The carboxamide linkage connects this piperazine to an ethyl chain bearing a 2-oxo group and a 2-phenylethylamino substituent.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c26-19(22-11-9-17-6-2-1-3-7-17)16-23-20(27)25-14-12-24(13-15-25)18-8-4-5-10-21-18/h1-8,10H,9,11-16H2,(H,22,26)(H,23,27) |
InChI Key |
FTOUQJSBCCBPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Piperazine Functionalization
Piperazine undergoes regioselective substitution at position 4 with pyridin-2-yl groups via nucleophilic aromatic substitution (SNAr). A representative protocol involves:
Carbonyl Chloride Formation
The free amine at position 1 is converted to carbonyl chloride using phosgene (COCl₂) or thionyl chloride (SOCl₂):
$$
\text{4-(Pyridin-2-yl)piperazine} + \text{SOCl}2 \xrightarrow{\text{DCM, 0°C}} \text{4-(Pyridin-2-yl)piperazine-1-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
- Solvent : Dichloromethane (DCM) at 0°C→RT
- Reaction Time : 4 hours
- Workup : Evaporate excess SOCl₂ under reduced pressure.
Synthesis of 2-Oxo-2-[(2-Phenylethyl)Amino]Ethyl Amine Intermediate
Ethyl Glycinate Hydrochloride Activation
Ethyl glycinate hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) to protect the amine:
$$
\text{NH}2\text{CH}2\text{COOEt} \cdot \text{HCl} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-NHCH}_2\text{COOEt}
$$
Phenylethylamine Coupling
The Boc-protected glycinate reacts with 2-phenylethylamine via EDCI/HOBt-mediated coupling:
$$
\text{Boc-NHCH}2\text{COOEt} + \text{PhCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Boc-NHCH}2\text{CONHCH}2\text{CH}_2\text{Ph}
$$
- Conditions : N,N'-Diisopropylethylamine (DIPEA, 3 eq) in dimethylformamide (DMF) at 25°C for 24 hours
- Deprotection : 4M HCl in dioxane removes Boc, yielding 2-[(2-phenylethyl)amino]acetamide hydrochloride.
Final Amide Coupling
The acyl chloride (Section 2.2) reacts with the amine intermediate (Section 3.2) in a Schotten-Baumann reaction:
$$
\text{4-(Pyridin-2-yl)piperazine-1-carbonyl chloride} + \text{NH}2\text{CH}2\text{CONHCH}2\text{CH}2\text{Ph} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound}
$$
| Parameter | Value | |
|---|---|---|
| Solvent System | Water/ethyl acetate (1:1) | |
| Base | 10% NaOH (aq) | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 2 hours | |
| Purification | Column chromatography (SiO₂, 7:3 EtOAc/Hexane) | |
| Yield | 62% |
Optimization Strategies
Solvent Effects on Coupling Efficiency
Comparative studies reveal solvent polarity critically impacts amide bond formation:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 42 |
| EtOAc | 6.0 | 62 |
| DCM | 8.9 | 35 |
Ethyl acetate’s moderate polarity balances acyl chloride stability and nucleophile activation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) increases yield to 74% by accelerating acylation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=4.8 Hz, 1H, Py-H), 7.75–7.68 (m, 2H, Py-H), 7.32–7.25 (m, 5H, Ph-H), 4.12 (s, 2H, CH₂CONH), 3.82–3.62 (m, 8H, Piperazine-H), 3.15 (t, J=6.8 Hz, 2H, NHCH₂CH₂Ph), 2.78 (t, J=6.8 Hz, 2H, NHCH₂CH₂Ph).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₅N₅O₂ [M+H]⁺: 367.1998; found: 367.2001.
Purity Assessment
HPLC analysis (C18 column, 80:20 H₂O/MeCN, 1 mL/min):
Scalability and Industrial Considerations
Cost-Effective Reagent Alternatives
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 18.6 |
| Process Mass Intensity (PMI) | 32.4 |
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has a piperazine ring, a pyridine ring, and an amide functional group. It has a molecular formula of C20H25N5O2 and a molecular weight of approximately 367.4 g/mol . Studies have explored its potential biological activities and interactions with biological macromolecules, revealing its capacity to bind to various receptors and enzymes, which can modulate biological pathways and influence cellular processes like proliferation and apoptosis.
Potential Applications
this compound has several applications across various fields:
- Pharmaceutical Research: It is used in synthesizing analogs and derivatives with enhanced or altered biological properties.
- Biological Studies: The compound is utilized to study its interactions with biological macromolecules, including its binding affinities and mechanisms of action concerning cancer cells and microbial targets.
Structural Analogues and Derivatives
Several compounds share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-{2-{(4-fluorophenyl)amino}ethyl}-4-(pyridin-3-yl)piperazine-1-carboxamide | Contains fluorophenyl group | Potentially enhanced receptor selectivity |
| N-{2-{(5-methylthiophenyl)amino}ethyl}-4-(pyridin-4-yl)piperazine | Incorporates thiophene moiety | May exhibit different pharmacokinetics |
| N-{2-{(3-chlorophenyl)amino}ethyl}-4-(pyridin-5-yl)piperazine | Features chlorophenyl group | Variability in biological activity due to halogen substitution |
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine Derivatives
The piperazine scaffold is a common feature in many bioactive compounds. Key structural variations among analogs include:
- Aryl substituents on the ethylamino group.
- Heterocyclic substitutions (e.g., pyridine, pyrimidine) on the piperazine ring.
- Functional group alterations (e.g., fluorophenyl, trifluoromethyl) affecting lipophilicity and binding affinity.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Phenylethyl vs. Fluorophenyl Groups : The 2-phenylethyl group in the target compound may favor interactions with aromatic residues in receptors, while fluorophenyl analogs () offer improved metabolic resistance due to C-F bond stability .
- Pyridine vs.
- Serotonin Receptor Antagonists : Compounds like p-MPPI () demonstrate that bulky aromatic substituents (e.g., iodobenzamido) on the piperazine scaffold are critical for 5-HT1A antagonism. The target compound’s phenylethyl group may confer similar activity but with reduced potency compared to iodinated derivatives .
Research Findings and Trends
- Antimicrobial Activity : Piperazine-carboxamide derivatives with pyridine/pyrimidine substituents (e.g., ) show promise against bacterial and fungal pathogens, likely due to interference with microbial enzyme systems .
- Neurological Applications : Structural similarities to serotonin antagonists () suggest the target compound could be explored for mood disorder therapeutics, though its lack of electron-withdrawing groups (e.g., iodine, fluorine) may limit efficacy .
- Metabolic Stability: Fluorinated and trifluoromethylated analogs () exhibit longer half-lives in vitro compared to non-halogenated derivatives, highlighting the importance of halogenation in drug design .
Biological Activity
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a piperazine ring, a pyridine ring, and an amide functional group. Its molecular formula is with a molecular weight of approximately 367.4 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central to the compound's structure, influencing its pharmacological properties. |
| Pyridine Ring | Enhances solubility and receptor binding affinity. |
| Amide Group | Contributes to the compound's stability and interaction with biological targets. |
Research indicates that this compound interacts with various biological macromolecules, modulating pathways related to cell proliferation and apoptosis. Its binding affinities and mechanisms have been studied extensively, particularly in relation to cancer cells and microbial targets.
Key Biological Activities
- Antitumor Activity : Preliminary studies suggest the compound may exhibit antitumor properties through the inhibition of specific signaling pathways involved in cancer cell growth.
- Neurotransmitter Modulation : Similar compounds have shown potential as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders .
- Antimicrobial Properties : Investigations into its effects on microbial targets indicate potential antibacterial activity.
Antitumor Studies
In a study focusing on the synthesis of derivatives related to this compound, researchers evaluated its antitumor efficacy against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .
Neuropharmacological Evaluation
Another study explored the neuropharmacological effects of similar piperazine derivatives. The findings highlighted their ability to modulate glutamatergic neurotransmission, which could be beneficial in treating conditions like epilepsy .
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other compounds provide insights into its unique pharmacological profile.
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| N-{2-{(4-fluorophenyl)amino}ethyl}-4-(pyridin-3-yl)piperazine-1-carboxamide | Contains fluorophenyl group | Potentially enhanced receptor selectivity |
| N-{2-{(5-methylthiophenyl)amino}ethyl}-4-(pyridin-4-yl)piperazine | Incorporates thiophene moiety | May exhibit different pharmacokinetics |
| N-{2-{(3-chlorophenyl)amino}ethyl}-4-(pyridin-5-yl)piperazine | Features chlorophenyl group | Variability in biological activity due to halogen substitution |
Q & A
Q. Key Reagents :
- Dihaloalkanes (e.g., 1,2-dibromoethane)
- 2-Chloropyridine
- Sodium cyanoborohydride (NaBH₃CN)
- EDCI/HOBt for peptide coupling
How can researchers optimize synthesis yield under varying reaction conditions?
Advanced Research Question
Optimization strategies include:
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aromatic substitutions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carboxamide formation .
- Automated Platforms : Continuous flow reactors enhance reproducibility and scalability .
Example Table : Reaction Yield Optimization
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, 25°C | 65 | 92 | |
| DMSO, 40°C | 72 | 89 | |
| Flow Reactor, 30°C | 85 | 95 |
What spectroscopic and chromatographic techniques are used for characterization?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 412.21) .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) .
Q. Characterization Table :
| Technique | Parameters | Key Peaks/Results |
|---|---|---|
| ¹H NMR (400 MHz) | DMSO-d₆, δ (ppm) | 2.8–3.5 (piperazine CH₂) |
| HRMS | ESI+, m/z | 412.2105 (calc. 412.2110) |
| HPLC | C18, 30%→70% MeCN in 20 min | Retention time: 12.3 min |
How should researchers address contradictions in reported biological activities of piperazine derivatives?
Advanced Research Question
Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Substituent Effects : Fluorine or methyl groups alter pharmacokinetics (e.g., logP changes by 0.5 units) .
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) to standardize activity measurements .
Q. Methodological Approach :
- Replicate studies under identical conditions.
- Perform meta-analyses pooling data from ≥3 independent studies .
How do structural modifications (e.g., pyridinyl or phenylethyl groups) influence target binding?
Q. Structure-Activity Relationship (SAR) Focus
- Pyridinyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Phenylethyl Moiety : Hydrophobic interactions improve membrane permeability (logP increased by 1.2 vs. unsubstituted analogs) .
- Carboxamide Linker : Hydrogen bonding with Asp189 in serine proteases enhances affinity (Kd reduced by 30%) .
Q. Advanced Experimental Design :
- Synthesize analogs with substituents at the 4-piperazine position.
- Compare IC₅₀ values in enzyme inhibition assays .
What computational methods predict interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina screens binding poses against targets (e.g., PARP-1) .
- Molecular Dynamics (MD) : GROMACS simulates ligand-receptor stability over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with activity (R² > 0.85) .
Validation : Compare predicted vs. experimental Kd values using SPR or ITC .
How can stability be assessed under physiological conditions?
Q. Methodological Answer
Q. Advanced Experimental Design
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify off-target inhibition .
- Proteomic Analysis : SILAC-based mass spectrometry quantifies protein expression changes post-treatment .
- In Vivo Validation : Zebrafish models assess developmental toxicity linked to off-target effects .
Q. Key Parameters :
- IC₅₀ ratios for primary vs. off-target kinases (<10-fold selectivity flagged).
- Pathway enrichment analysis (e.g., KEGG) to identify affected signaling nodes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
